2-Palmitoyl-sn-glycero-3-phosphocholine
Overview
Description
2-Palmitoyl-sn-glycero-3-phosphocholine is a glycerophospholipid that is a key component of cell membranes. It is characterized by a palmitoyl fatty acid chain attached to the first carbon of glycerol, while the third carbon is linked to a phosphocholine group. This molecule is an important subject of study due to its relevance in membrane structure and function.
Synthesis Analysis
The synthesis of various analogs and derivatives of 2-palmitoyl-sn-glycero-3-phosphocholine has been explored in several studies. For instance, a dimeric version of this lipid was synthesized, which forms a planar membrane upon sonication in water and exhibits unique phase transition properties . Another study reported the synthesis of head group labeled analogs of 1,2-di-O-palmitoyl-sn-glycero-3-phosphocholine (DPPC), which is closely related to 2-palmitoyl-sn-glycero-3-phosphocholine, using a general method from phosphatidic acid . Additionally, a chirospecific synthesis method was described for 1-acyl-2-alkyl-sn-glycero-3-phosphocholines, including 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC), which are ether lipid analogs of diacyl-sn-glycero-3-phosphocholines .
Molecular Structure Analysis
The molecular structure of 2-palmitoyl-sn-glycero-3-phosphocholine is crucial for its function in biological membranes. The synthesis of perdeuterated analogs of this lipid, such as [D82]POPC, has enabled detailed structural studies using neutron reflectometry. This technique allows for the determination of the neutron scattering length density profile of the lipid, providing insights into the arrangement of the acyl chains and head groups within the bilayer .
Chemical Reactions Analysis
Chemical reactions involving 2-palmitoyl-sn-glycero-3-phosphocholine can reveal information about its behavior in biological systems. For example, the dimeric glycerophospholipid synthesized in one study was shown to be a substrate for phospholipase A2, leading to the production of 1-palmitoyl-sn-glycero-3-phosphocholine and dotriacontanedioic acid . Additionally, collision-induced dissociation (CID) spectra of metal complexes of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine have demonstrated metal-dependent fragmentation chemistry, which can distinguish the acyl groups at the sn1 and sn2 positions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-palmitoyl-sn-glycero-3-phosphocholine and its analogs are of great interest due to their implications for membrane structure and dynamics. The dimeric lipid mentioned earlier exhibits a gel-to-liquid crystalline phase transition with specific thermodynamic constants, and its behavior at the air/water interface suggests unique interactions that may influence membrane properties . The synthesis of labeled analogs also contributes to the understanding of these properties by enabling the study of lipid dynamics and interactions using various spectroscopic and imaging techniques .
Scientific Research Applications
1. Analytical Method Development
Kiełbowicz et al. (2012) developed an analytical method using high-performance liquid chromatography (HPLC) to analyze 2-Palmitoyl-sn-glycero-3-phosphocholine and its hydrolysis products. This method is significant for monitoring processes such as acyl migration in lipid synthesis or modification (Kiełbowicz et al., 2012).
2. Studying Ozone Interactions
Lai et al. (1994) investigated the interactions of phosphocholine monolayers, including 2-Palmitoyl-sn-glycero-3-phosphocholine, with ozone at the air-water interface. This research is essential for understanding chemical reactions of lipids in atmospheric conditions (Lai et al., 1994).
3. Membrane Structure Analysis
Yepuri et al. (2016) focused on the synthesis of perdeuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and its application in neutron reflectometry to study lipid bilayer membrane structures. This provides detailed insights into cell membrane dynamics (Yepuri et al., 2016).
4. Lipid Bilayer Physical Properties
Beranová et al. (2010) explored how the physical properties of oxidized phospholipid membranes change, specifically examining mixtures containing 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. Their findings are crucial for understanding membrane fluidity and stability under oxidative stress (Beranová et al., 2010).
5. Gas-phase Transformation Study
Stutzman et al. (2013) demonstrated the transformation of phosphatidylcholine cations to anions via gas-phase ion/ion chemistry. This study, involving 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, provides insights into lipid ion chemistry and its potential analytical applications (Stutzman et al., 2013).
properties
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)32-23(21-26)22-31-33(28,29)30-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGQHKSYEYVFTD-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567685 | |
Record name | (2R)-2-(Hexadecanoyloxy)-3-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Palmitoyl-sn-glycero-3-phosphocholine | |
CAS RN |
66757-27-5 | |
Record name | 2-Palmitoyl-sn-glycero-3-phosphocholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66757-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-(Hexadecanoyloxy)-3-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LysoPC(0:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240262 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.